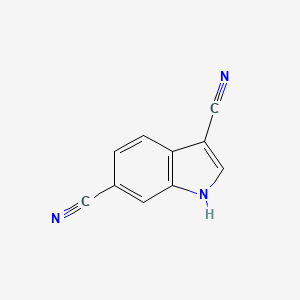
1H-indole-3,6-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3,6-dicarbonitrile is a chemical compound belonging to the indole family, characterized by the presence of two nitrile groups at the 3rd and 6th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles . This method typically requires specific reagents and conditions, such as the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles and the reductive cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions: 1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive cyclization is a key reaction in its synthesis.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium salts and phase transfer catalysts are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive cyclization can yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
科学研究应用
1H-Indole-3,6-dicarbonitrile has diverse applications in scientific research:
作用机制
The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1H-Indole-3-carbaldehyde: Another indole derivative with significant chemical and biological properties.
2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles: A related compound synthesized through similar methods.
Uniqueness: 1H-Indole-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields.
属性
分子式 |
C10H5N3 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
1H-indole-3,6-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H |
InChI 键 |
FBNJAZHLFGRJFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)NC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
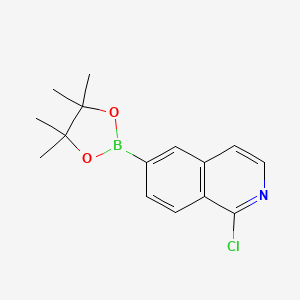
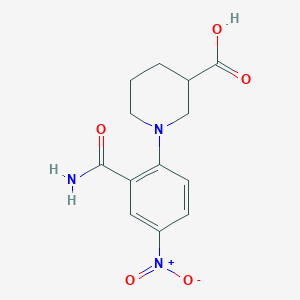
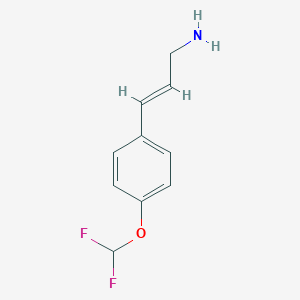
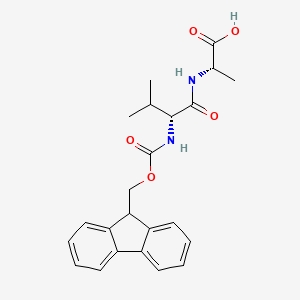
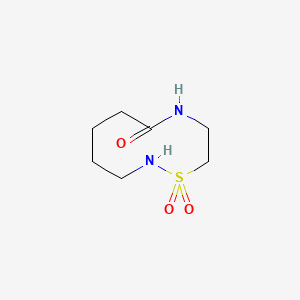
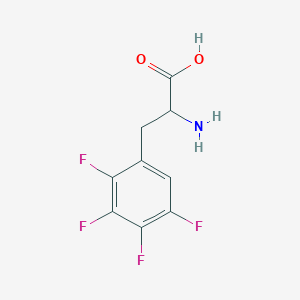
![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
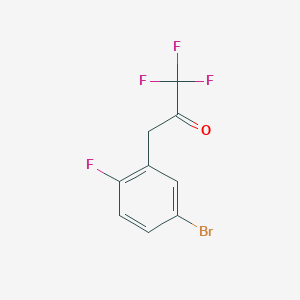
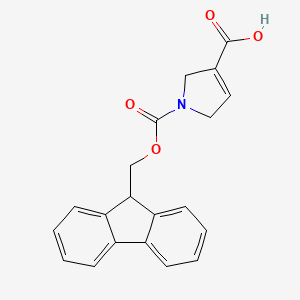
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)

